Ethyl 4-chloro-8-iodoquinoline-3-carboxylate Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 193975-33-6
VCID: VC20940651
InChI: InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
Molecular Formula: C12H9ClINO2
Molecular Weight: 361.56 g/mol

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

CAS No.: 193975-33-6

Cat. No.: VC20940651

Molecular Formula: C12H9ClINO2

Molecular Weight: 361.56 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate - 193975-33-6

Specification

CAS No. 193975-33-6
Molecular Formula C12H9ClINO2
Molecular Weight 361.56 g/mol
IUPAC Name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Standard InChI InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Standard InChI Key JVNZFPUXWUBKAW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I

Introduction

Chemical Identity and Structure

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is characterized by its quinoline core structure with specific functional group substitutions. The compound contains a chlorine atom at position 4 and an iodine atom at position 8 of the quinoline ring system, with an ethyl carboxylate group at position 3. Table 1 presents the key identifying information for this compound.
Table 1: Chemical Identity of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

ParameterInformation
CAS Number193975-33-6
IUPAC NameEthyl 4-chloro-8-iodoquinoline-3-carboxylate
Molecular FormulaC₁₂H₉ClINO₂
Molecular Weight361.56 g/mol
Standard InChIInChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Standard InChIKeyJVNZFPUXWUBKAW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
PubChem Compound ID11792955
The molecular structure features a bicyclic system with a benzene ring fused to a pyridine ring, forming the characteristic quinoline scaffold. The presence of both chlorine and iodine atoms provides interesting reactivity patterns that can be exploited in various synthetic transformations.

Physical and Chemical Properties

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate typically exists as a solid compound with specific physicochemical characteristics that influence its handling and applications in research settings.
Table 2: Physical and Chemical Properties

PropertyValue
Physical FormSolid
AppearanceWhite to off-white powder
Light SensitivityLight sensitive, requires dark storage
Storage Temperature2-8°C recommended
Storage AtmosphereInert atmosphere preferred
Purity (Commercial)≥95% (typical research grade)
The compound contains a reactive chlorine atom at the 4-position, which makes it susceptible to nucleophilic substitution reactions. This reactivity is particularly valuable in medicinal chemistry for the introduction of various functional groups. The iodine at position 8 offers opportunities for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions .

Applications and Research Value

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate serves as an important building block in pharmaceutical research and drug discovery programs. The applications of this compound stem from both its structural features and the versatility it offers in chemical modifications.

Pharmaceutical Research

Quinoline derivatives broadly have demonstrated diverse pharmacological activities, making compounds like ethyl 4-chloro-8-iodoquinoline-3-carboxylate valuable in medicinal chemistry:

  • The compound functions as a key intermediate in the synthesis of bioactive molecules with potential applications in drug development.

  • Quinoline derivatives have shown significant anti-cancer, anti-bacterial, and anti-malarial properties, suggesting possible research directions for this compound.

  • The presence of both chlorine and iodine atoms provides opportunities for selective functionalization, allowing for the creation of diverse chemical libraries for biological screening.

Synthetic Utility

The compound's reactivity profile makes it particularly useful in chemical synthesis:

  • The 4-chloro position is susceptible to nucleophilic substitution, enabling the introduction of nitrogen, oxygen, or sulfur-containing groups.

  • The 8-iodo substituent allows for transition metal-catalyzed cross-coupling reactions, providing access to aryl, alkynyl, or alkenyl derivatives.

  • The ethyl carboxylate group can undergo various transformations, including hydrolysis, reduction, or amidation, further expanding the compound's synthetic utility.

ParameterInformation
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352 - IF ON SKIN: Wash with plenty of water
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
ParameterInformation
Typical Purity≥95%
Packaging OptionsRange from milligram to gram quantities
Intended UseFor research use only; not for human or veterinary use
Storage Recommendations2-8°C, protected from light, inert atmosphere
Shelf LifeApproximately 2 years when properly stored
Commercial suppliers typically provide analytical data including NMR spectra, mass spectrometry data, and purity analysis by HPLC to confirm the identity and quality of the compound .

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